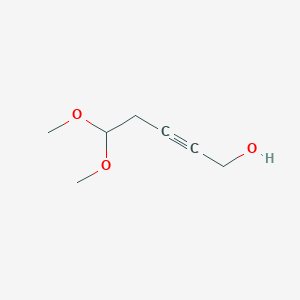
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, an ethyl group, and a hydroxyethyl group, all linked to an azanium chloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with ethylene oxide to form 2-(4-butoxybenzoyl)oxyethyl. This intermediate is then reacted with ethylamine and 2-chloroethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 2-(4-butoxybenzoyl)oxyethyl-ethylamine.
Applications De Recherche Scientifique
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butoxybenzoic acid: Shares the butoxybenzoyl group but lacks the azanium chloride moiety.
2-chloroethylamine: Contains the ethyl and hydroxyethyl groups but differs in its overall structure.
Ethylene oxide: A simpler compound used in the synthesis of the intermediate.
Uniqueness
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.
Propriétés
Numéro CAS |
78329-85-8 |
|---|---|
Formule moléculaire |
C17H28ClNO4 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-3-5-13-21-16-8-6-15(7-9-16)17(20)22-14-11-18(4-2)10-12-19;/h6-9,19H,3-5,10-14H2,1-2H3;1H |
Clé InChI |
UQMXIJROEGDSEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



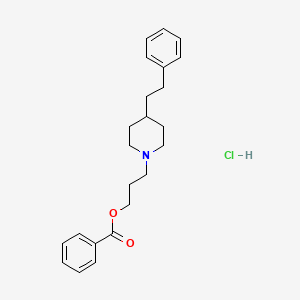
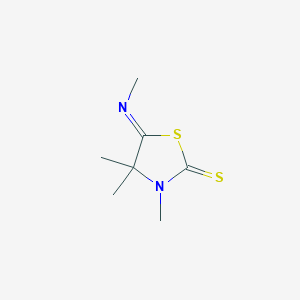
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
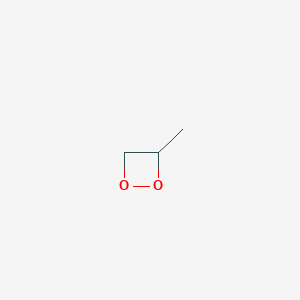
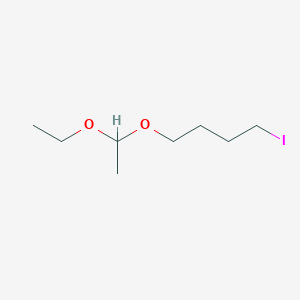
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
